2-cyano-N-(3,3-diphenylpropyl)acetamide CAS 313392-60-8
2-cyano-N-(3,3-diphenylpropyl)acetamide CAS 313392-60-8
The Strategic Utility of 2-Cyano-N-(3,3-diphenylpropyl)acetamide (CAS 313392-60-8) in Medicinal Chemistry: A Technical Guide to Scaffold Diversification and Target Engagement
Executive Summary
In modern drug discovery, the selection of highly versatile, bifunctional building blocks is critical for the rapid generation of structurally diverse screening libraries. 2-Cyano-N-(3,3-diphenylpropyl)acetamide (CAS 313392-60-8) represents a highly privileged synthetic intermediate that bridges two distinct pharmacological paradigms[1]. By fusing the highly reactive cyanoacetamide core—a cornerstone of multicomponent reactions (MCRs) and kinase inhibitor design—with the bulky, lipophilic 3,3-diphenylpropyl moiety known for G-protein-coupled receptor (GPCR) and ion channel anchoring, this molecule serves as a premier starting point for lead generation[2][3].
This technical guide provides an in-depth analysis of the structural rationale, synthetic methodologies, and biological applications of CAS 313392-60-8 for researchers and drug development professionals.
Structural Deconstruction & Pharmacophore Mapping
The utility of CAS 313392-60-8 lies in its dual-domain architecture, which allows scientists to independently tune target affinity and physicochemical properties.
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The Lipophilic Anchor (3,3-Diphenylpropyl Group): The 3,3-diphenylpropyl moiety is a well-established pharmacophore in medicinal chemistry. Its bulky, highly hydrophobic nature allows it to penetrate deep into the transmembrane helical bundles of Class A and Class C GPCRs[4]. Historically, this moiety has been utilized in the development of calcium channel blockers (e.g., fendiline) and positive allosteric modulators of GABAB receptors[3]. The dual phenyl rings participate in robust
stacking and hydrophobic interactions within receptor binding pockets. -
The Reactive Synthon (Cyanoacetamide Core): The cyanoacetamide functional group is a highly tractable scaffold featuring an active methylene (
) flanked by electron-withdrawing cyano ( ) and carbonyl ( ) groups[2]. This high acidity facilitates rapid deprotonation, making it an ideal substrate for Knoevenagel condensations and the synthesis of heteroannulated pyrimidines, pyridines, and thiazoles[5]. Furthermore, the cyano group can act as a hydrogen bond acceptor or a metal-chelating moiety in the ATP-binding site of kinases.
Fig 1: Synthetic workflow and downstream diversification of CAS 313392-60-8.
Experimental Methodologies: Synthesis and Validation
To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for the synthesis of CAS 313392-60-8 and its subsequent downstream diversification.
Protocol A: Synthesis of 2-Cyano-N-(3,3-diphenylpropyl)acetamide
Causality & Rationale: The amidation of ethyl cyanoacetate with primary amines is thermodynamically driven by the expulsion of ethanol. Toluene is selected as the solvent because its boiling point (110°C) allows for the azeotropic removal of ethanol, pushing the equilibrium strictly toward the amide product and preventing reverse solvolysis.
Step-by-Step Procedure:
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Preparation: In an oven-dried 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 3,3-diphenylpropylamine (1.0 eq, 10 mmol) in anhydrous toluene (50 mL).
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Addition: Add ethyl cyanoacetate (1.2 eq, 12 mmol) dropwise to the stirring solution at room temperature.
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Reflux: Heat the reaction mixture to reflux (approx. 110–115°C). Monitor the collection of ethanol in the Dean-Stark trap. Continue refluxing for 8–12 hours until TLC (Eluent: Hexane/Ethyl Acetate 1:1) indicates the complete consumption of the primary amine.
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Workup: Cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove toluene and excess ethyl cyanoacetate.
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Purification: Recrystallize the crude residue from a mixture of ethanol and water to yield the pure white crystalline solid (CAS 313392-60-8).
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Analytical Validation:
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1H NMR (400 MHz, CDCl3): Look for the critical active methylene singlet at
~3.5 ppm. The diphenyl methine proton should appear as a triplet at ~4.0 ppm, and the aromatic protons as a multiplet at 7.1–7.3 ppm. -
LC-MS: Confirm the
mass peak at 279.1.
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Protocol B: Downstream Knoevenagel Condensation
Causality & Rationale: The active methylene of CAS 313392-60-8 is highly susceptible to base-catalyzed condensation with aromatic aldehydes. Using a catalytic amount of piperidine in ethanol facilitates the formation of an iminium ion intermediate, drastically accelerating the formation of
Mechanistic Pathways & Target Engagement
Derivatives synthesized from CAS 313392-60-8 are primarily evaluated against two major target classes:
1. GPCR Allosteric Modulation: The 3,3-diphenylpropyl tail is a structural hallmark of ligands that bind to the allosteric sites of Family 3 GPCRs (such as the GABAB receptor or Calcium-Sensing Receptors)[3]. By anchoring into the lipophilic pockets of the heptahelical transmembrane domain, these compounds can stabilize the active conformation of the receptor, potentiating the effects of endogenous ligands (e.g., GABA) and modulating downstream intracellular calcium or cAMP levels[6].
2. Kinase Inhibition: When the cyanoacetamide core is cyclized into a pyrimidine or condensed into an acrylamide, it mimics the purine ring of ATP. The cyano nitrogen frequently engages the hinge region of the kinase via hydrogen bonding, while the bulky diphenylpropyl group extends into the hydrophobic selectivity pocket (often the DFG-out allosteric site), providing high target selectivity[2].
Fig 2: General GPCR signaling pathway modulated by 3,3-diphenylpropyl-based ligands.
Physicochemical Properties & Data
Understanding the physicochemical properties of CAS 313392-60-8 is essential for predicting its behavior in biological assays and its developability as a lead compound. The high lipophilicity (LogP) driven by the diphenylpropyl group must be balanced by the polar surface area contributed by the cyanoacetamide head.
| Property | Value / Description |
| Chemical Name | 2-Cyano-N-(3,3-diphenylpropyl)acetamide |
| CAS Registry Number | 313392-60-8 |
| Molecular Formula | C18H18N2O |
| Molecular Weight | 278.35 g/mol |
| MDL Number | MFCD01343549 |
| Hydrogen Bond Donors | 1 (Amide NH) |
| Hydrogen Bond Acceptors | 2 (Carbonyl Oxygen, Cyano Nitrogen) |
| Rotatable Bonds | 6 |
| Predicted LogP | ~3.8 - 4.2 (Highly Lipophilic) |
| Primary Synthetic Utility | Knoevenagel condensations, MCRs, Heterocycle synthesis |
References
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National Institutes of Health (PMC). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Retrieved from: [Link]
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ConnectSci. Synthesis and Biological Activity of Allosteric Modulators of GABAB Receptors, Part 1. N-(Phenylpropyl)-1-arylethylamines. Retrieved from:[Link]
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National Institutes of Health (PMC). Therapeutic strategies underpinning the development of novel techniques for the treatment of HIV infection (CCR5/GPCR interactions). Retrieved from: [Link]
-
Ovid. GABAB receptor modulators potentiate baclofen-induced depression of dopamine neuron activity. Retrieved from: [Link]
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